Piperazine acetic acid anilide dihydrochloride

Overview

Description

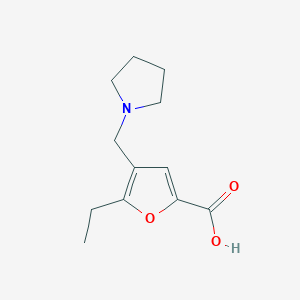

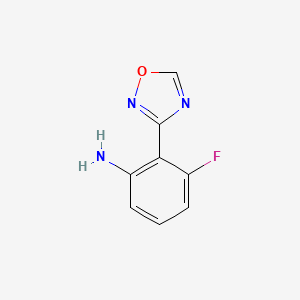

Piperazine acetic acid anilide dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O . It is also known by several synonyms such as N-phenyl-2-piperazin-1-ylacetamide dihydrochloride .

Synthesis Analysis

The synthesis of piperazine-based compounds has been a topic of recent research . A novel simplified synthetic procedure has been reported for the preparation of monosubstituted piperazine derivatives . Optically pure amino acids were efficiently converted into 1,2-diamines that could be utilized to deliver the title 2,3-substituted piperazines in five steps with a high enantiomeric purity .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C12H17N3O.2ClH/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11;;/h1-5,13H,6-10H2,(H,14,16);2*1H . The compound has a molecular weight of 292.20 g/mol . Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.20 g/mol, hydrogen bond donor count of 4, hydrogen bond acceptor count of 3, and rotatable bond count of 3 .Scientific Research Applications

Synthesis of Enantiomerically Pure Piperazine Derivatives

Research has demonstrated the synthesis of enantiomerically pure 6-substituted piperazine-2-acetic acid esters, highlighting piperazine's broad exploitation in FDA-approved drugs and biologically active compounds. The innovative approach allows for the efficient synthesis of diverse and versatile piperazine scaffolds, which can be functionalized on either nitrogen atom. This process is pivotal for the parallel synthesis of libraries and the production of novel piperazine compounds (Chamakuri et al., 2018).

Antimicrobial and Antifungal Activities

Piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies indicate that certain piperazine analogs exhibit significant pharmacophoric activities, showing promise against various bacterial and fungal pathogens. This research opens avenues for the development of new antimicrobial and antifungal agents utilizing piperazine as a core structure (Suryavanshi & Rathore, 2017).

Electrosynthesis and Characterization

An electrochemical study focused on the copolymer formed from piperazine and aniline monomers, exploring the electrochemical copolymerization in acidic medium. This research provides valuable insights into the chemical structure and redox behavior of piperazine-aniline copolymers, with potential applications in electrochemical sensing (Dkhili et al., 2018).

Antihelminthic Activity

Novel piperazine derivatives have been synthesized and tested for antihelminthic activity, revealing compounds with higher activity against Trichinella spiralis in vitro compared to standard treatments. This finding suggests piperazine derivatives as promising candidates for developing new antiparasitic treatments (Mavrova et al., 2006).

Piperazine in Drug Design

Piperazine derivatives play a significant role in the design of drugs, with various therapeutic applications including antipsychotic, antihistamine, and anticancer activities. The versatility of the piperazine nucleus allows for the development of molecules with diverse medicinal potential, underscoring the importance of piperazine in rational drug design (Rathi et al., 2016).

Future Directions

Piperazine-based compounds are gaining prominence in research due to their wide range of applications in biological systems and their potential in drug discovery . They have been successfully used in the field of catalysis and metal organic frameworks (MOFs) . Furthermore, diverse and versatile piperazines can be functionalized on either nitrogen atom, allowing them to be used as scaffolds for parallel library synthesis and as intermediates for the production of novel piperazine compounds .

Mechanism of Action

Target of Action

The primary target of Piperazine acetic acid anilide dihydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm , indicating its potential use as an anthelmintic agent.

Biochemical Pathways

It is known that the compound’s action on gaba receptors can lead to a series of downstream effects, primarily the paralysis of parasites . This allows the host body to easily remove or expel the invading organism .

Pharmacokinetics

Piperazine, a moiety often found in drugs or bioactive molecules, is known to be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Result of Action

The primary result of this compound’s action is the paralysis of parasites . By binding to GABA receptors and causing hyperpolarization of nerve endings, the compound induces flaccid paralysis in worms . This facilitates their removal or expulsion from the host body .

properties

IUPAC Name |

N-phenyl-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11;;/h1-5,13H,6-10H2,(H,14,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEBMZVNEGYIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375140 | |

| Record name | SBB002983 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

827614-60-8 | |

| Record name | SBB002983 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 827614-60-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol](/img/structure/B1621168.png)

![Methyl 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1621172.png)

![2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid](/img/structure/B1621175.png)

![2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide](/img/structure/B1621180.png)